tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate
CAS No.:
Cat. No.: VC14660024
Molecular Formula: C13H20N4O4
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4O4 |
|---|---|
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | tert-butyl N-(2-cyclopentyl-5-nitropyrazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)14-10-8-11(17(19)20)15-16(10)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,18) |
| Standard InChI Key | HWFVZFDHJALARV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NN1C2CCCC2)[N+](=O)[O-] |
Introduction
tert-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate is an organic compound belonging to the carbamate class, featuring a unique structure that includes a tert-butyl group, a cyclopentyl group, a nitro group, and a pyrazole ring. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Synthesis and Preparation
The synthesis of similar pyrazole derivatives typically involves multiple steps, including the formation of the pyrazole ring and subsequent modification with various functional groups. Although detailed synthetic routes for tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate are not widely documented, general methods for pyrazole derivatives often involve condensation reactions and nucleophilic substitutions.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Biological Activity |
|---|---|---|---|---|
| tert-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate | C₁₃H₂₀N₄O₄ | 296.32 g/mol | 2226034-41-7 | Potential anti-inflammatory, analgesic |
| tert-Butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate | C₁₀H₁₆N₄O₄ | 256.26 g/mol | 2171317-87-4 | Potential anti-inflammatory, analgesic |
| 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) | Complex | Not specified | US7795293B2 | TPO receptor agonist, enhances platelet production |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume